molecular formula C8H8N2O2 B13058653 (Furan-2-yl)(1H-pyrazol-4-yl)methanol

(Furan-2-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13058653
M. Wt: 164.16 g/mol
InChI Key: NDKMNAXCWHONDM-UHFFFAOYSA-N
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Description

(Furan-2-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound that contains both furan and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-yl)(1H-pyrazol-4-yl)methanol typically involves the condensation of furan and pyrazole derivatives. One common method is the reaction of furan-2-carbaldehyde with 4-hydroxymethyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Furan-2-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern

Major Products Formed

    Oxidation: (Furan-2-yl)(1H-pyrazol-4-yl)carboxylic acid

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(Furan-2-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Furan-2-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The furan and pyrazole rings allow the compound to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Furan-2-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties.

Biological Activity

The compound (Furan-2-yl)(1H-pyrazol-4-yl)methanol , a derivative of pyrazole featuring a furan moiety, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by data from various studies.

Chemical Structure and Properties

Chemical Structure:
The compound's structure includes a furan ring attached to a pyrazole moiety, specifically at the 3-position with a hydroxymethyl group at the 4-position. This unique configuration is crucial for its biological activity.

Compound Name Structure Features Unique Aspects
This compoundFuran ring + Pyrazole ringHydroxymethyl group enhances reactivity

Antibacterial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to This compound have shown Minimum Inhibitory Concentration (MIC) values indicating potent activity against various bacterial strains.

Table 1: Antibacterial Activity of Pyrazole Derivatives

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43

These findings suggest that the compound could be further developed as a drug candidate for treating bacterial infections .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these strains ranged from moderate to high, indicating potential therapeutic applications in fungal infections.

Table 2: Antifungal Activity

Fungal Strain MIC (mg/mL)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

The antifungal efficacy highlights the compound's versatility in combating various pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies indicate that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways.

Table 3: Anti-inflammatory Activity

Compound IC50 (µM)
N-(4-fluorophenyl)-2,3-dihydro-pyrazole3.8
N-(4-(2-(3-methyl-1-phenyl-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamineComparable to standard

These results suggest that This compound may possess similar anti-inflammatory properties, warranting further investigation into its mechanism of action .

Anticancer Activity

Research has indicated that pyrazole derivatives can exhibit significant anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells. For example, some derivatives have shown IC50 values comparable to established anticancer agents.

Table 4: Anticancer Activity

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)0.08
A549 (Lung Cancer)Not specified

These findings suggest that the compound could be explored as a potential anticancer agent .

Case Studies

Several case studies have been conducted to evaluate the biological activities of compounds related to This compound :

  • Study on Antibacterial Effects: A study evaluated various pyrazole derivatives against E. coli and S. aureus, revealing promising results for compounds with furan substituents.
  • Inflammation Model: In an animal model of inflammation, a derivative demonstrated significant reduction in paw edema, indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Line Studies: In vitro studies on MCF-7 and A549 cell lines showed that certain pyrazole derivatives induced apoptosis at low concentrations.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

furan-2-yl(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C8H8N2O2/c11-8(6-4-9-10-5-6)7-2-1-3-12-7/h1-5,8,11H,(H,9,10)

InChI Key

NDKMNAXCWHONDM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(C2=CNN=C2)O

Origin of Product

United States

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